molecular formula C7H10N2O B2510615 4-(Prop-2-yn-1-yl)piperazin-2-one CAS No. 1219606-29-7

4-(Prop-2-yn-1-yl)piperazin-2-one

Cat. No.: B2510615
CAS No.: 1219606-29-7
M. Wt: 138.17
InChI Key: LLADQKTVQKKMJR-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)piperazin-2-one is a chemical compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol It is a piperazine derivative, characterized by the presence of a propynyl group attached to the nitrogen atom of the piperazine ring

Biochemical Analysis

Biochemical Properties

4-(Prop-2-yn-1-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein binding. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . The interaction with these enzymes involves the formation of a ternary complex, which inhibits their activity and prevents bacterial DNA replication. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts DNA replication, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their catalytic activity . This binding is facilitated by the propynyl group, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions result in the inhibition of DNA replication and transcription, ultimately causing cell death in bacterial cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA replication and altered gene expression. These effects are more pronounced in in vitro studies, where the compound is directly applied to cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, where it affects mitochondrial DNA replication and function. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one typically involves the reaction of piperazine with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Prop-2-yn-1-yl)piperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-yn-1-yl)piperazin-2-one is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other piperazine derivatives .

Properties

IUPAC Name

4-prop-2-ynylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(10)6-9/h1H,3-6H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADQKTVQKKMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219606-29-7
Record name 4-(prop-2-yn-1-yl)piperazin-2-one
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